molecular formula C5H7ClN2O2 B1344444 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole CAS No. 120003-15-8

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Cat. No.: B1344444
CAS No.: 120003-15-8
M. Wt: 162.57 g/mol
InChI Key: VLXVPDOWMACDNZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxymethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazide with a chloromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxadiazole derivatives or reduction to yield different functionalized products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methyl-1,3,4-oxadiazole: Similar in structure but with a different substitution pattern on the oxadiazole ring.

    3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

    5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of a chloromethyl group and a methoxymethyl group on the oxadiazole ring makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXVPDOWMACDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649210
Record name 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-15-8
Record name 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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